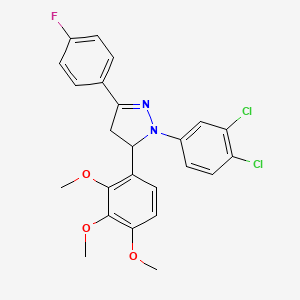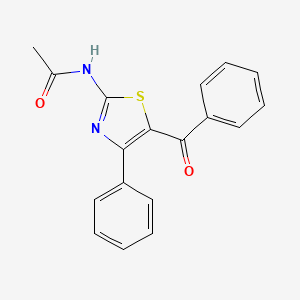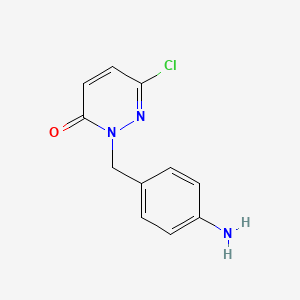
5-Oxo-5-(2-phenylmorpholino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-5-(2-phenylmorpholino)pentanoic acid is a chemical compound that has been widely studied in scientific research. It is an important tool in the field of neuroscience and has been used to investigate various aspects of brain function and disease.
科学的研究の応用
Thromboxane A2 Synthetase Inhibition and Receptor Blockade
Research has shown that certain compounds, such as R 68 070, which is chemically related to 5-Oxo-5-(2-phenylmorpholino)pentanoic acid, combine specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade. This dual mechanism has been found to be active both in vivo in humans and in experimental animals. It has been observed to inhibit platelet TXA2 synthetase activity, increase serum levels of immunoreactive metabolites, and reduce platelet aggregation, without affecting plasma coagulation or fibrinolysis. These effects suggest potential applications in analyzing the roles of various metabolites of arachidonic acid in pathology (Clerck et al., 1989).
Cholecystokinin Antagonism
Derivatives of 5-Oxo-pentanoic acid, such as lorglumide, represent a new class of non-peptide cholecystokinin (CCK) antagonists. These compounds have shown a high affinity for pancreatic CCK receptors and exhibit competitive, specific, and potent antagonism in various biological systems. They have demonstrated the ability to antagonize the contraction of the gall bladder and ileum smooth muscles, inhibit the satiety effect of CCK, and offer protective effects against pancreatitis. Lorglumide's pharmacological properties, low toxicity, and oral activity make it a candidate for diagnostic or therapeutic use in human pathologies where CCK is involved (Makovec et al., 1987).
Eosinophil Chemoattractant Synthesis
5-Oxo-ETE, a compound structurally similar to 5-Oxo-5-(2-phenylmorpholino)pentanoic acid, acts as a potent granulocyte chemoattractant. It is formed by the oxidation of the 5-lipoxygenase product 5-HETE. The synthesis of 5-Oxo-ETE can be enhanced by oxidative stress, indicating its potential role in promoting further infiltration of granulocytes into inflammatory sites. This suggests its possible application in studying inflammatory responses and the development of targeted therapies for inflammatory diseases (Erlemann et al., 2004).
作用機序
Target of Action
Similar compounds have been known to interact with enzymes such as nitric oxide synthase (nos) .
Mode of Action
Related compounds have been shown to inactivate neuronal nos by various mechanistic pathways .
Result of Action
It belongs to the class of organic compounds known as glutamine and derivatives , which may suggest its potential involvement in related biological processes.
特性
IUPAC Name |
5-oxo-5-(2-phenylmorpholin-4-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(7-4-8-15(18)19)16-9-10-20-13(11-16)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVWGSLQWOGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]morpholine](/img/structure/B2834565.png)
![3-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834569.png)
![8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2834570.png)
![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/no-structure.png)

![Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate](/img/structure/B2834574.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2834576.png)


